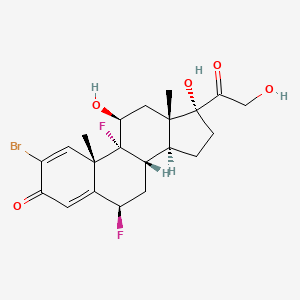

Halopredone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57781-15-4 |

|---|---|

Molecular Formula |

C21H25BrF2O5 |

Molecular Weight |

475.3 g/mol |

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,17R)-2-bromo-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H25BrF2O5/c1-18-8-16(27)21(24)11(10(18)3-4-20(18,29)17(28)9-25)5-14(23)12-6-15(26)13(22)7-19(12,21)2/h6-7,10-11,14,16,25,27,29H,3-5,8-9H2,1-2H3/t10-,11-,14+,16-,18-,19-,20-,21-/m0/s1 |

InChI Key |

MYZDPUZXMFCPMU-LRIWMWCYSA-N |

SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O |

Other CAS No. |

57781-15-4 |

Synonyms |

halopredone acetate halopredone acetate, (6alpha,11beta)-isomer THS 201 THS-201 Topicon |

Origin of Product |

United States |

Foundational & Exploratory

Haloperidol's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol, a butyrophenone derivative, is a first-generation antipsychotic agent that has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor (D2R) in the central nervous system.[2][3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying haloperidol's interaction with the D2 receptor, intended for an audience of researchers, scientists, and professionals in drug development. The guide will delve into the quantitative aspects of its binding affinity, the intricacies of its effects on downstream signaling pathways, and detailed experimental protocols for assessing its pharmacological profile.

Introduction to Dopamine D2 Receptor and Haloperidol

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is a key target for antipsychotic drugs.[5][6] D2 receptors are coupled to inhibitory G proteins (Gαi/o), and their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] Haloperidol acts as a high-affinity antagonist at these receptors, effectively blocking the downstream signaling initiated by dopamine.[1][3] This blockade in the mesolimbic pathway is believed to be responsible for its antipsychotic effects.[4]

Quantitative Analysis of Haloperidol-D2 Receptor Interaction

The interaction between haloperidol and the D2 receptor has been extensively quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity of Haloperidol for Dopamine D2 Receptors

| Parameter | Value (nM) | Species/System | Reference |

| Ki | 0.89 | Human | [10] |

| Ki | 1.2 | Human | [9] |

| Ki | 0.7 | Human | [9] |

| Ki | 0.66 - 2.84 | Not Specified | [11] |

| Kd | 7.42 ± 1.03 | Rat Striatum | [12] |

| Kd | 0.25 ± 0.1 | Human (in vivo) | [13] |

| IC50 | 0.16, 0.7 | Not Specified | [11] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. Kd (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological process or response by 50%.

Table 2: In Vivo Dopamine D2 Receptor Occupancy by Haloperidol

| Dosage | Occupancy (%) | Method | Species | Reference |

| 2 mg/day | 53 - 74 | [11C]raclopride PET | Human | [14][15] |

| 1-5 mg/day | 53 - 88 | [11C]-raclopride PET | Human | [16] |

| 30-70 mg (decanoate) | 52 - 100 (week 1), 12-89 (week 4) | SPECT | Human | [17] |

| Single 2 mg IV dose | ~81 (peak) | PBPK modeling | Human | [18] |

PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) are non-invasive imaging techniques used to measure receptor occupancy in the living brain. PBPK (Physiologically Based Pharmacokinetic) modeling is a computational method to predict drug distribution and concentration in different tissues.

Clinical response to haloperidol is associated with a D2 receptor occupancy of at least 65%, while occupancies greater than 78% are linked to a higher risk of extrapyramidal side effects.[1]

Molecular Mechanism of Action and Signaling Pathways

Haloperidol's primary mechanism of action is competitive antagonism at the dopamine D2 receptor. By binding to the receptor, it prevents dopamine from binding and initiating downstream signaling cascades.

G Protein-Dependent Signaling

The canonical signaling pathway for the D2 receptor involves its coupling to Gαi/o proteins.[7][8] Activation by dopamine inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Haloperidol blocks this effect, thereby preventing the dopamine-induced decrease in cAMP.[9]

Caption: Dopamine D2 Receptor G Protein-Dependent Signaling Pathway and Haloperidol's Antagonism.

β-Arrestin Signaling

In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways.[5][6][19] Some studies suggest that haloperidol may exhibit functional selectivity, preferentially inhibiting β-arrestin-2 translocation over G protein activation.[20] This biased signaling could contribute to the complex pharmacological profile of haloperidol.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of haloperidol with the D2 receptor.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of haloperidol for the D2 receptor.

Objective: To measure the ability of haloperidol to displace a radiolabeled ligand from the D2 receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[21]

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 receptor antagonists).[21][22]

-

Test Compound: Haloperidol.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Butaclamol).[21]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[22]

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of haloperidol in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[21]

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[21]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[21]

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the haloperidol concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][21]

Caption: Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This protocol measures the functional antagonism of haloperidol at the D2 receptor by assessing its ability to block the dopamine-induced inhibition of cAMP production.[23]

Objective: To determine the functional potency of haloperidol as a D2 receptor antagonist.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[23]

-

Agonist: Dopamine.

-

Adenylate Cyclase Stimulator: Forskolin.[23]

-

Test Compound: Haloperidol.

-

cAMP Assay Kit: (e.g., HTRF, TR-FRET, or ELISA-based).[24]

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and incubate until they reach the desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of haloperidol.

-

Stimulation: Add a fixed concentration of dopamine and forskolin to the wells. Forskolin stimulates adenylyl cyclase to produce cAMP, and dopamine, via D2R activation, will inhibit this production.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[25]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of haloperidol.

-

Determine the IC50 value, which represents the concentration of haloperidol that reverses 50% of the dopamine-induced inhibition of cAMP production.

In Vivo Studies

Positron Emission Tomography (PET)

PET studies using radiotracers like [11C]raclopride have been instrumental in determining the in vivo D2 receptor occupancy of haloperidol in humans.[14][15] These studies involve administering a therapeutic dose of haloperidol, followed by the injection of the radiotracer. The displacement of the radiotracer by haloperidol is then measured to calculate the percentage of D2 receptor occupancy.

Microdialysis

In vivo microdialysis in animal models is used to measure the effects of haloperidol on extracellular dopamine levels in specific brain regions.[26][27] Acute administration of haloperidol typically increases extracellular dopamine due to the blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine release.[26][28] However, chronic administration can lead to a decrease in basal dopamine levels in certain brain areas.[26]

Conclusion

Haloperidol's mechanism of action is centered on its high-affinity antagonism of the dopamine D2 receptor. This interaction has been extensively characterized, providing a wealth of quantitative data on its binding properties and functional effects. The therapeutic window for haloperidol is closely linked to its D2 receptor occupancy, highlighting the importance of understanding this fundamental aspect of its pharmacology. The experimental protocols detailed in this guide provide a framework for the continued investigation of haloperidol and the development of novel antipsychotic agents with improved efficacy and side-effect profiles. The ongoing exploration of biased signaling at the D2 receptor may unveil further complexities in haloperidol's mechanism of action and open new avenues for drug discovery.

References

- 1. Haloperidol - Wikipedia [en.wikipedia.org]

- 2. Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Haloperidol serum concentrations and D2 dopamine receptor occupancy during low-dose treatment with haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assessment of striatal extracellular dopamine and dopamine metabolites by microdialysis in haloperidol-treated rats exhibiting oral dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Haloperidol

An In-depth Technical Guide to the Synthesis and Chemical Properties of Haloperidol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and chemical properties of haloperidol, a potent antipsychotic medication. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of Haloperidol

Haloperidol is a butyrophenone derivative with the IUPAC name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] It is a white to pale yellow crystalline powder.[2]

Table 1: Physicochemical Properties of Haloperidol

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃ClFNO₂ | [3] |

| Molar Mass | 375.86 g/mol | [3] |

| Melting Point | 148-152 °C | [2] |

| pKa | 8.3 | [4] |

| LogP | 3.49 | [4] |

| Solubility | - Water: Practically insoluble | [2] |

| - Chloroform: Soluble | [2] | |

| - Methanol: Sparingly soluble | [2] | |

| - Ethanol (95%): Sparingly soluble | [2] | |

| - Acetic Acid (100): Freely soluble | [2] | |

| UV λmax (in 0.1 M HCl/Methanol) | 221 nm, 247 nm | [4] |

Synthesis of Haloperidol

The synthesis of haloperidol can be achieved through a multi-step process. A common method involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate can be prepared via a Grignard reaction.

-

Grignard Reagent Formation: 1-bromo-4-chlorobenzene is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 4-chlorophenylmagnesium bromide.

-

Reaction with Piperidin-4-one: The freshly prepared Grignard reagent is then added dropwise to a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether at 0°C.

-

Hydrolysis: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

-

Debenzylation: The benzyl group is removed by catalytic hydrogenation using palladium on carbon in methanol to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Experimental Protocol: Synthesis of Haloperidol

-

Reaction Setup: In a round-bottom flask, 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) and 4-chloro-4'-fluorobutyrophenone (1.1 equivalents) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: A base, such as potassium carbonate (2 equivalents), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to 80-90°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude haloperidol is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[5]

Caption: Synthetic workflow for Haloperidol.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of haloperidol exhibits characteristic signals corresponding to its molecular structure.

-

Experimental Protocol: A sample of haloperidol is dissolved in a deuterated solvent, typically DMSO-d₆. The spectrum is recorded on a 400 MHz NMR spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 2: ¹H NMR Data for Haloperidol in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.08 - 8.06 | m | 2H | Aromatic protons (fluorophenyl ring) |

| 7.39 - 7.32 | m | 6H | Aromatic protons (chlorophenyl and fluorophenyl rings) |

| 4.85 | s | 1H | -OH |

| 2.98 | t | 2H | -CH₂-N |

| 2.57 | t | 2H | -CO-CH₂- |

| 2.36 - 2.30 | m | 4H | Piperidine protons |

| 1.87 - 1.82 | m | 2H | -CH₂-CH₂-N |

| 1.68 - 1.64 | m | 2H | Piperidine protons |

| 1.49 - 1.46 | m | 2H | Piperidine protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of haloperidol.

-

Experimental Protocol: A sample of haloperidol is dissolved in DMSO-d₆ and the spectrum is recorded on a spectrometer operating at a frequency of 50.18 MHz.[3]

Table 3: ¹³C NMR Data for Haloperidol in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| 198.07 | C=O |

| 167.15 | C-F |

| 149.01, 133.82, 133.76, 130.75, 130.56, 127.48, 126.56, 115.59, 115.17 | Aromatic Carbons |

| 69.36 | C-OH |

| 57.11 | -CH₂-N |

| 48.73 | Piperidine Carbons |

| 37.63, 35.52, 21.88 | Aliphatic Carbons |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in haloperidol.

-

Experimental Protocol: The IR spectrum is typically recorded using the KBr pellet technique on an FTIR spectrophotometer.[6][7]

Table 4: Key IR Absorption Bands for Haloperidol

| Wavenumber (cm⁻¹) | Functional Group |

| ~1658 | C=O (ketone) stretching |

| ~1226 | C-F stretching |

| ~740 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of haloperidol.

-

Experimental Protocol: The mass spectrum can be obtained using electrospray ionization (ESI) in positive mode on a tandem mass spectrometer (MS/MS).[8]

Table 5: Key Mass Spectrometry Data for Haloperidol

| m/z | Interpretation |

| 376.1 | [M+H]⁺ (protonated molecular ion) |

| 237 | Fragment ion |

| 224 | Fragment ion |

| 165 | Fragment ion |

| 123 | Fragment ion |

Signaling Pathways

Haloperidol primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the central nervous system.[1] This antagonism disrupts the normal signaling cascade initiated by dopamine.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.

Caption: Haloperidol's antagonism of the D2 receptor.

Impact on cAMP and PKA Signaling

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[9] This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[10] Haloperidol, by blocking the D2 receptor, prevents this inhibitory effect, leading to a relative increase in cAMP and PKA activity.[11][12]

Role of β-Arrestin

Upon activation, D2 receptors can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding leads to receptor desensitization and internalization, effectively terminating G protein-mediated signaling. Haloperidol has been shown to antagonize the dopamine-induced recruitment of β-arrestin 2 to the D2 receptor.[13]

Caption: Logical flow of Dopamine vs. Haloperidol signaling.

References

- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification method of haloperidol - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. ijpsonline.com [ijpsonline.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Antipsychotics regulate cyclic AMP-dependent protein kinase and phosphorylated cyclic AMP response element-binding protein in striatal and cortical brain regions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of haloperidol and clozapine on [(3)H]cAMP binding, protein kinase A (PKA) activity, and mRNA and protein expression of selective regulatory and catalytic subunit isoforms of PKA in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haloperidol regulates the state of phosphorylation of ribosomal protein S6 via activation of PKA and phosphorylation of DARPP-32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Haloperidol: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of haloperidol, a cornerstone antipsychotic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing therapeutic efficacy, minimizing adverse effects, and informing the development of novel antipsychotic drugs. This document synthesizes key quantitative data, details experimental methodologies for its study, and visually represents its complex metabolic pathways.

Pharmacokinetic Profile of Haloperidol

Haloperidol, a butyrophenone derivative, exhibits a complex pharmacokinetic profile characterized by good absorption, extensive distribution, and significant hepatic metabolism.[1] The bioavailability of oral haloperidol ranges from 60% to 70%, with considerable interindividual variability in plasma concentrations.[2][3]

Table 1: Quantitative Pharmacokinetic Parameters of Haloperidol

| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration | Intramuscular (IM) Decanoate | Source(s) |

| Bioavailability | 60-70% | High | 100% | High | [2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | ~20 minutes | Seconds | ~6 days | [2][3] |

| Elimination Half-life (t½) | 14.5-36.7 hours | ~21 hours | 14-26 hours | ~3 weeks | [1][3] |

| Volume of Distribution (Vd) | 1490 L | - | - | - | [5] |

| Clearance (CL) | 51.7 L/h | - | - | - | [5] |

| Protein Binding | 89-93% | 89-93% | 89-93% | 89-93% | [2][3] |

Note: Values can vary significantly between individuals due to genetic factors and drug interactions.

The Metabolic Journey of Haloperidol

Haloperidol undergoes extensive metabolism primarily in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[3][6] The main metabolic pathways are glucuronidation, reduction to reduced haloperidol, and oxidation mediated by the cytochrome P450 (CYP) enzyme system.[7][8]

Key Metabolic Pathways

Glucuronidation: This is the most significant metabolic pathway for haloperidol, accounting for the largest proportion of its hepatic clearance.[6][7] The process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7, UGT1A9, and UGT1A4 being the key isoforms involved.[6]

Reduction: Haloperidol is reversibly reduced to its major metabolite, reduced haloperidol (RHAL), by carbonyl reductase.[7] While RHAL is generally considered to be less pharmacologically active than the parent compound, its accumulation may have clinical implications.[4]

Oxidation (CYP-mediated): The CYP450 system, particularly CYP3A4, plays a crucial role in the oxidative metabolism of haloperidol.[2][7] CYP2D6 also contributes, although its role appears to be more significant in certain individuals due to genetic polymorphisms.[2] CYP3A4 is responsible for the N-dealkylation of haloperidol and the back-oxidation of reduced haloperidol to the parent compound.[7] A minor but important pathway is the formation of a potentially neurotoxic pyridinium metabolite, HPP+, which is also mediated by CYP3A enzymes.[8]

Diagram 1: Major Metabolic Pathways of Haloperidol

Caption: Major metabolic pathways of haloperidol in vivo.

Table 2: Key Enzymes in Haloperidol Metabolism

| Enzyme Family | Specific Isoforms | Metabolic Reaction | Source(s) |

| UDP-glucuronosyltransferases (UGTs) | UGT2B7, UGT1A9, UGT1A4 | Glucuronidation | [6] |

| Carbonyl Reductase | - | Reduction to Reduced Haloperidol | [7] |

| Cytochrome P450 (CYP) | CYP3A4 | N-dealkylation, Back-oxidation of RHAL, Pyridinium formation | [2][7][8] |

| Cytochrome P450 (CYP) | CYP2D6 | N-dealkylation (minor pathway, subject to genetic polymorphism) | [2] |

Experimental Protocols for In Vivo Pharmacokinetic and Metabolism Studies

Accurate quantification of haloperidol and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Quantification of Haloperidol and Metabolites in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of haloperidol and its major metabolite, reduced haloperidol, in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated haloperidol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Haloperidol: Precursor ion > Product ion (specific m/z values to be optimized).

-

Reduced Haloperidol: Precursor ion > Product ion (specific m/z values to be optimized).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

-

Diagram 2: Experimental Workflow for Haloperidol Quantification in Plasma

Caption: A typical workflow for the quantification of haloperidol in plasma.

In Vitro Metabolism Studies using Human Liver Microsomes

This protocol provides a framework for investigating the metabolism of haloperidol using human liver microsomes (HLMs) to identify the contributing CYP and UGT enzymes.

1. Incubation Mixture:

-

In a microcentrifuge tube, combine:

-

Human liver microsomes (final concentration 0.2-0.5 mg/mL).

-

Haloperidol (at various concentrations to determine enzyme kinetics).

-

Phosphate buffer (pH 7.4).

-

For UGT activity: UDPGA (uridine 5'-diphosphoglucuronic acid) and a pore-forming agent like alamethicin.

-

2. Reaction Initiation and Termination:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a NADPH-regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

3. Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

4. Enzyme Phenotyping:

-

To identify the specific enzymes involved, incubations can be performed with:

-

Recombinant human CYP or UGT enzymes.

-

Selective chemical inhibitors for specific CYP or UGT isoforms.

-

Drug-Drug Interactions

Given its extensive metabolism by CYP enzymes, haloperidol is susceptible to drug-drug interactions.

-

Inhibitors of CYP3A4 and CYP2D6 can increase haloperidol plasma concentrations, potentially leading to increased adverse effects.[2] Examples include ketoconazole, ritonavir (CYP3A4 inhibitors), fluoxetine, and paroxetine (CYP2D6 inhibitors).[2]

-

Inducers of CYP3A4 can decrease haloperidol plasma concentrations, potentially reducing its efficacy.[2] Examples include carbamazepine, rifampin, and St. John's Wort.[2][9]

Haloperidol itself can act as an inhibitor of CYP2D6, which may increase the plasma concentrations of co-administered drugs that are substrates for this enzyme.[7]

Diagram 3: Haloperidol Drug-Drug Interaction Potential

Caption: Overview of haloperidol's drug-drug interaction potential.

Conclusion

The in vivo pharmacokinetics and metabolism of haloperidol are complex, involving multiple pathways and enzymes that are subject to interindividual variability and drug-drug interactions. A thorough understanding of these processes is paramount for the safe and effective clinical use of haloperidol and for the rational design of future antipsychotic therapies. The experimental methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals in this field.

References

- 1. euchembioj.com [euchembioj.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. imcstips.com [imcstips.com]

- 6. Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

The Advent of a Landmark Antipsychotic: A Technical History of Haloperidol

A pivotal moment in psychopharmacology, the discovery and development of haloperidol marked a significant leap forward in the treatment of psychotic disorders. This in-depth technical guide explores the core scientific journey of this butyrophenone antipsychotic, from its serendipitous discovery to its established role in clinical practice. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, synthesis, key experimental findings, and the molecular mechanisms that underpin its therapeutic action.

Discovery and Historical Context

Haloperidol was synthesized on February 11, 1958, by the Belgian chemist Bert Hermans at Janssen Pharmaceutica, under the direction of Dr. Paul Janssen.[1][2][3] The discovery was a result of a systematic investigation into derivatives of the synthetic opioid pethidine (meperidine) with the aim of developing more potent analgesics.[4] During this research, the focus shifted from the propiophenone group to a butyrophenone moiety, leading to the synthesis of a series of new compounds.[4] One of these, designated R-1625, exhibited potent neuroleptic properties in animal studies, reminiscent of chlorpromazine but with a distinct and more potent profile.[1][4] This compound, later named haloperidol, was found to be a powerful antiemetic and psychomotor inhibitor, with a notable ability to antagonize the effects of amphetamine.

The initial preclinical observations paved the way for its first clinical evaluation in Liège, Belgium, later in 1958.[1] These early trials in patients with psychotic agitation, hallucinations, and delusions demonstrated remarkable efficacy, leading to its marketing in Belgium under the brand name Haldol® in October 1959.[4] Haloperidol was subsequently introduced across Europe and was approved by the U.S. Food and Drug Administration (FDA) in 1967.[5] Its development was instrumental in solidifying the dopamine hypothesis of schizophrenia, which posits that an excess of dopaminergic activity in certain brain regions contributes to psychotic symptoms.[6]

Chemical Synthesis of Haloperidol

The synthesis of haloperidol involves a key coupling reaction between two main precursors: 4-(4-chlorophenyl)-4-hydroxypiperidine and a γ-halobutyrophenone derivative. The following is a generalized experimental protocol based on established synthetic routes.

Experimental Protocol: Synthesis of Haloperidol

Objective: To synthesize 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (Haloperidol).

Materials:

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

4-chloro-1-(4-fluorophenyl)-1-butanone

-

Sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI)

-

Toluene

-

Water

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, separation funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent), 4-chloro-1-(4-fluorophenyl)-1-butanone (1.1 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of potassium iodide in toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separation funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude haloperidol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a white to pale yellow crystalline powder.

-

Characterization: Confirm the identity and purity of the synthesized haloperidol using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Caption: A flowchart illustrating the key stages in the chemical synthesis of haloperidol.

Preclinical and Clinical Development

Preclinical Pharmacology

Early animal studies were crucial in elucidating the pharmacological profile of haloperidol. These experiments revealed its potent central nervous system depressant effects, distinct from those of barbiturates, and its ability to antagonize dopamine-mediated behaviors.

Objective: To assess the cataleptic effects of haloperidol as an indicator of its central dopamine receptor blockade.

Materials:

-

Male Wistar rats or Swiss Webster mice

-

Haloperidol solution (dissolved in a suitable vehicle, e.g., saline with a drop of glacial acetic acid and adjusted to a physiological pH)

-

Vehicle control solution

-

Horizontal bar apparatus (a horizontal rod raised a few centimeters from the base)

-

Stopwatch

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment.

-

Drug Administration: Administer haloperidol or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

-

Catalepsy Assessment: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.

-

Measurement: Record the time it takes for the animal to remove both forepaws from the bar. This is known as the latency to descend. A cut-off time (e.g., 180 seconds) is typically set, and if the animal remains in the cataleptic posture for this duration, it is assigned the maximum score.

-

Data Analysis: Compare the latency to descend between the haloperidol-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). An increase in the descent latency is indicative of a cataleptic state.[7][8]

Caption: A workflow diagram of the haloperidol-induced catalepsy experiment in rodents.

Early Clinical Trials

The initial clinical studies with haloperidol were conducted in patients with various psychotic disorders. These trials were instrumental in establishing its efficacy and safety profile.

Objective: To evaluate the efficacy and safety of haloperidol in the treatment of acute symptoms of schizophrenia.

Methodology (based on early trial designs):

-

Patient Population: Hospitalized patients with a diagnosis of acute schizophrenia, exhibiting prominent positive symptoms such as hallucinations, delusions, and thought disorder.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.

-

Treatment: Patients were randomly assigned to receive either haloperidol or a placebo for a fixed duration (e.g., 6 weeks).

-

Dosage: Haloperidol was typically administered orally in a flexible dose range, starting low and titrating upwards based on clinical response and tolerability (e.g., 2-15 mg/day).[9]

-

Outcome Measures:

-

Primary: Change from baseline in a standardized rating scale for psychotic symptoms, such as the Brief Psychiatric Rating Scale (BPRS) or the Clinical Global Impression (CGI) scale.

-

Secondary: Incidence and severity of adverse effects, particularly extrapyramidal symptoms (EPS), which were assessed using scales like the Simpson-Angus Scale (SAS) for parkinsonism.

-

-

Data Analysis: The change in symptom scores between the haloperidol and placebo groups was compared using statistical tests such as the t-test or ANCOVA. The incidence of adverse effects was compared using chi-square or Fisher's exact test.

Mechanism of Action and Signaling Pathways

Haloperidol's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[10][11] This antagonism is believed to be responsible for its antipsychotic effects. Haloperidol also has affinity for other receptors, which contributes to its side-effect profile.

Receptor Binding Profile

The following table summarizes the binding affinities (Ki values) of haloperidol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D₂ | 0.89[12] |

| Dopamine D₃ | 4.6[12] |

| Dopamine D₄ | 10[12] |

| Serotonin 5-HT₁A | 3600[12] |

| Serotonin 5-HT₂A | 120[12] |

| Serotonin 5-HT₂C | 4700[12] |

| α₁-Adrenergic | 12 |

| α₂-Adrenergic | 1800 |

| Histamine H₁ | 900 |

| Muscarinic M₁ | >10000 |

Note: Ki values can vary between studies depending on the experimental conditions.

Downstream Signaling Pathways

The blockade of D2 receptors by haloperidol initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via the Gi/o protein.

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway and the inhibitory effect of haloperidol.

By blocking the binding of dopamine to the D2 receptor, haloperidol prevents the inhibition of adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14] PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which plays a crucial role in modulating neuronal excitability.[15] Furthermore, haloperidol's interaction with D1/D2 receptor heterodimers can influence the inositol triphosphate (IP₃) signaling pathway.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical profile of haloperidol.

Table 1: Preclinical Pharmacological Data

| Parameter | Species | Value | Reference |

| D₂ Receptor Ki | Rat Striatum | 7.42 ± 1.03 nM | [17] |

| ED₅₀ (Catalepsy) | Rat | 0.1 mg/kg | |

| D₂ Receptor Occupancy for Clinical Response | Human | >65% | [5] |

Table 2: Early Clinical Trial Efficacy Data (vs. Placebo)

| Outcome | Study Duration | Haloperidol Dose | Result | Reference |

| Clinical Improvement | 6 weeks | 2-15 mg/day | Superior to placebo | [9] |

| Relapse Rate | < 52 weeks | Not specified | Lower than placebo | [9] |

Table 3: Effective Doses in First-Episode Psychosis

| Study | Comparator | Haloperidol Dose | Outcome | Reference |

| Oosthuizen et al., 2001 | Risperidone, Olanzapine | Minimum effective doses | Similar efficacy | [18] |

| Zhang et al., 2004 | - | 2 mg/day vs 8 mg/day | 2 mg/day as effective with fewer side effects | [19] |

Conclusion

The discovery and development of haloperidol represent a landmark achievement in the history of psychopharmacology. Its journey from a serendipitous finding in analgesic research to a cornerstone of antipsychotic therapy is a testament to the power of systematic scientific inquiry. The elucidation of its mechanism of action, centered on dopamine D2 receptor antagonism, has profoundly shaped our understanding of the neurobiology of psychosis and has served as a benchmark for the development of subsequent antipsychotic medications. While the advent of atypical antipsychotics has provided alternatives with different side-effect profiles, haloperidol remains an important therapeutic option in various clinical settings. The in-depth technical understanding of its synthesis, pharmacology, and clinical effects continues to be of great relevance to researchers and clinicians in the field of mental health.

References

- 1. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haloperidol - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Haloperidol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of haloperidol on cyclic AMP and inositol trisphosphate in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 16. Haloperidol Affects Plasticity of Differentiated NG-108 Cells Through σ1R/IP3R1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. A randomized, controlled comparison of the efficacy and tolerability of low and high doses of haloperidol in the treatment of first-episode psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Haloperidol's Affinity for Serotonin 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of haloperidol for the serotonin 5-HT2A receptor, a key interaction in its pharmacological profile. The document details quantitative binding data, comprehensive experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support advanced research and development in neuropharmacology.

Quantitative Binding Affinity of Haloperidol for 5-HT2A Receptors

Haloperidol, a typical antipsychotic, exhibits a moderate to high affinity for the serotonin 5-HT2A receptor. This interaction is a significant contributor to its overall pharmacological effects, distinguishing it from other classes of antipsychotics. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for haloperidol at the human 5-HT2A receptor from various in vitro studies. It is important to note that variations in experimental conditions, such as the radioligand used, the source of the receptor (cell line or tissue homogenate), and assay buffer composition, can influence the determined Ki values.

| Ki (nM) | pKi (-logKi) | Radioligand | Receptor Source | Reference |

| 120 | 6.92 | - | - | [1] |

| 72.0 (sulfur analog) | 7.14 | - | - | [1] |

| 93.0 (oxygen analog) | 7.03 | - | - | [1] |

| 34.0 | 7.47 | - | - | |

| 19.95 | 7.70 | - | - | |

| 16.0 | 7.80 | - | - | |

| 5.3 - 8.8 | 8.28 - 8.06 | - | - | [1] |

Note: Not all studies explicitly stated the radioligand and receptor source. The variability in Ki values highlights the importance of considering the specific experimental context when comparing data across different studies.

Experimental Protocols for Determining Binding Affinity

The determination of haloperidol's binding affinity for the 5-HT2A receptor is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (haloperidol) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Principle of Competitive Radioligand Binding Assay

In this assay, a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [3H]spiperone) and a constant amount of a biological preparation containing the 5-HT2A receptors (e.g., cell membranes from a cell line expressing the human 5-HT2A receptor or brain tissue homogenates) are incubated with increasing concentrations of the unlabeled test compound (haloperidol). As the concentration of haloperidol increases, it competes with the radioligand for binding to the 5-HT2A receptors, leading to a decrease in the amount of bound radioactivity.

The concentration of haloperidol that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Detailed Methodology for a Competition Radioligand Binding Assay

The following is a generalized protocol for a competition radioligand binding assay to determine the Ki of haloperidol for the 5-HT2A receptor. Specific parameters may vary between laboratories and studies.

2.2.1. Materials

-

Receptor Source: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells) or rat brain cortex homogenates.

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [3H]ketanserin or [3H]spiperone.

-

Unlabeled Ligand: Haloperidol.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: An instrument to measure the radioactivity.

2.2.2. Procedure

-

Membrane Preparation: Cell membranes or tissue homogenates are prepared and stored at -80°C until use. On the day of the experiment, the membranes are thawed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in 96-well plates.

-

Total Binding: Wells containing the receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Wells containing the receptor preparation, radioligand, and a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) to saturate all specific binding sites.

-

Competition: Wells containing the receptor preparation, radioligand, and increasing concentrations of haloperidol.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the haloperidol concentration.

-

The IC50 value is determined by non-linear regression analysis of the resulting sigmoidal curve.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor binding and signaling is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the 5-HT2A receptor signaling pathway and the workflow of a competition radioligand binding assay.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins.[2] Activation of this pathway leads to a cascade of intracellular events, ultimately modulating neuronal excitability and function.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Competition Radioligand Binding Assay

The following diagram outlines the logical steps involved in performing a competition radioligand binding assay to determine the Ki of a test compound.

Caption: Workflow of a Competition Radioligand Binding Assay.

References

Neuroleptic Properties of Butyrophenone Derivatives: A Technical Guide to Haloperidol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroleptic properties of butyrophenone derivatives, with a primary focus on the archetypal antipsychotic, Haloperidol. The document details their mechanism of action, structure-activity relationships, pharmacokinetics, and the experimental methodologies used to characterize these compounds.

Introduction

The discovery of butyrophenones in the late 1950s marked a significant milestone in the pharmacological treatment of psychosis, offering a structurally distinct class of neuroleptics from the earlier phenothiazines.[1] Haloperidol, the most prominent member of this class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[2][3] This guide delves into the core pharmacological principles that underpin the therapeutic efficacy and side-effect profile of these compounds.

Mechanism of Action

The primary mechanism of action for butyrophenone derivatives is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4][5] This blockade of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] In addition to their high affinity for D2 receptors, many butyrophenones also interact with other neurotransmitter systems, including serotonin (5-HT), alpha-adrenergic, and sigma receptors, which contributes to their broader pharmacological profile and side effects.[4][7]

Structure-Activity Relationships (SAR)

The antipsychotic activity of butyrophenone derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

-

Aromatic System: A fluoro-substitution at the para-position of the aromatic ring generally enhances antipsychotic activity.[8]

-

Carbonyl Group: The presence of a carbonyl group in the butyrophenone backbone is optimal for activity, although other functional groups can also confer activity.[8]

-

Propyl Chain: A three-carbon (propyl) chain separating the aromatic ring from the amino group is optimal for neuroleptic potency.[8]

-

Aliphatic Amino Group: A tertiary amino group, often incorporated into a cyclic structure like a piperidine ring, is essential for activity.[8]

-

4-Arylpiperidine Moiety: This structural feature is thought to mimic the 2-phenylethylamino moiety of dopamine, promoting affinity for D2 and D3 receptors.[8]

Quantitative Data

The following tables summarize key quantitative data for Haloperidol and other selected butyrophenone derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Butyrophenone Derivatives [7][9][10]

| Compound | D2 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | H1 Receptor (Ki, nM) |

| Haloperidol | 1.5 | 5 | 50 | 12 | 800 |

| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 |

| Droperidol | - | - | - | - | - |

| Pipamperone | 26 | 2.1 | 1.3 | 28 | 18 |

| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 |

Table 2: Pharmacokinetic Parameters of Haloperidol [1][11][12][13][14]

| Parameter | Value |

| Bioavailability (Oral) | 60-70% |

| Time to Peak Plasma Concentration (Oral) | 2-6 hours |

| Time to Peak Plasma Concentration (IM) | 20 minutes |

| Protein Binding | ~90% |

| Metabolism | Primarily hepatic via glucuronidation, reduction, and oxidation (CYP3A4, CYP2D6) |

| Elimination Half-life (Oral) | 14-37 hours |

| Elimination Half-life (IM) | ~21 hours |

| Elimination Half-life (IV) | 14-26 hours |

| Excretion | Biliary (feces) and urine |

Experimental Protocols

In Vitro: [3H]-Spiperone Competition Binding Assay for Dopamine D2 Receptors

This assay is a fundamental method for determining the affinity of a test compound for the dopamine D2 receptor.[6][15]

Materials:

-

Receptor Source: Cell membranes expressing dopamine D2 receptors (e.g., from transfected cell lines like HEK-293 or CHO).

-

Radioligand: [3H]-Spiperone.

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor-expressing cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Serial dilutions of the unlabeled test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

The membrane preparation.

-

Initiate the binding reaction by adding a fixed concentration of [3H]-Spiperone (typically 2-3 times its Kd value).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

In Vivo: Catalepsy Test in Rats

This behavioral test is used to assess the extrapyramidal side effects (motor rigidity) of antipsychotic drugs, which are primarily mediated by D2 receptor blockade in the nigrostriatal pathway.[16][17]

Apparatus:

-

A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-12 cm above a flat surface.

Procedure:

-

Acclimatization: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneally or subcutaneously).

-

Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

-

Measurement: Record the time (in seconds) that the rat maintains this unnatural posture (descent latency). A cut-off time is typically set (e.g., 180 seconds).

-

Scoring: The duration of catalepsy is the primary measure. An animal is often considered cataleptic if it remains on the bar for a specified minimum time (e.g., 20-60 seconds).[18][19]

-

Data Analysis: Compare the mean catalepsy scores between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

In Vivo: Conditioned Avoidance Response (CAR) Test in Rodents

The CAR test is a classic predictive model for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[20][21]

Apparatus:

-

A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented through the apparatus.

Procedure:

-

Training (Acquisition):

-

Place the animal in one compartment of the shuttle box.

-

Present the CS for a fixed duration (e.g., 10 seconds).

-

If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

-

If the animal fails to move to the other compartment during the CS presentation, a mild, brief footshock (the unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment.

-

Repeat this process for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

-

-

Drug Testing:

-

Once the animals are trained, administer the test compound or vehicle.

-

After a specified pretreatment time, place the animal back in the shuttle box and conduct a test session.

-

Record the number of avoidance responses, escape failures (failure to cross to the other compartment during the shock), and intertrial crossings.

-

-

Data Analysis:

-

A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. This indicates a specific effect on the conditioned behavior rather than a general motor impairment or sedative effect.

-

Analyze the data using appropriate statistical tests to compare the performance of the drug-treated groups to the vehicle-treated group.

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Butyrophenone derivatives, as D2 receptor antagonists, block the downstream signaling cascades initiated by dopamine binding. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7][22]

Caption: Dopamine D2 Receptor Signaling Pathway.

General Experimental Workflow for Antipsychotic Drug Screening

The development of novel antipsychotic drugs follows a structured workflow, from initial in vitro screening to in vivo behavioral assessment.

Caption: Antipsychotic Drug Screening Workflow.

Conclusion

Butyrophenone derivatives, exemplified by Haloperidol, represent a critical class of neuroleptic agents. Their therapeutic utility is primarily derived from their potent antagonism of dopamine D2 receptors. A thorough understanding of their pharmacology, including quantitative receptor binding profiles, pharmacokinetic properties, and the in vitro and in vivo models used for their evaluation, is essential for the continued development of novel and improved antipsychotic therapies. This guide provides a foundational resource for professionals engaged in this field of research and drug development.

References

- 1. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines | Semantic Scholar [semanticscholar.org]

- 4. Haloperidol - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 16. Catalepsy test in rats [protocols.io]

- 17. youtube.com [youtube.com]

- 18. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vbspu.ac.in [vbspu.ac.in]

- 20. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 21. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Haloperidol's Dichotomous Impact on Mesolimbic and Mesocortical Dopamine Pathways: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the differential effects of haloperidol, a typical antipsychotic, on the mesolimbic and mesocortical dopamine pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel antipsychotic agents. Herein, we present a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling mechanisms associated with haloperidol's actions in these critical neural circuits.

Executive Summary

Haloperidol primarily exerts its antipsychotic effects through the antagonism of dopamine D2 receptors.[1][2] However, its therapeutic efficacy against the positive symptoms of schizophrenia, mediated by the mesolimbic pathway, is often accompanied by a worsening of negative and cognitive symptoms, which are associated with the mesocortical pathway. This guide elucidates the neurochemical and electrophysiological underpinnings of this dichotomy. Acute administration of haloperidol leads to an increase in dopamine release in both the nucleus accumbens (a key region of the mesolimbic pathway) and the prefrontal cortex (a key region of the mesocortical pathway).[3][4][5] In contrast, chronic treatment results in a significant decrease in basal dopamine levels in the prefrontal cortex, while levels in the nucleus accumbens are less affected.[1] This differential long-term adaptation is a crucial factor in the therapeutic and side-effect profile of haloperidol.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of haloperidol on the mesolimbic and mesocortical pathways.

Table 1: Haloperidol D2 Receptor Binding Affinity

| Parameter | Value | Reference |

| Ki for human D2 receptor | 0.517 - 2.84 nM | [6] |

| Ki for rat D2 receptor | ~0.89 nM | [6] |

Table 2: Acute Haloperidol Administration and Dopamine Dynamics

| Brain Region | Haloperidol Dose | Dopamine (DA) Release/Metabolite Levels | Reference |

| Nucleus Accumbens (Mesolimbic) | 0.1 mg/kg | Significant increase in DA release | [4] |

| 1.0 mg/kg | Significant increase in DA release | [4] | |

| 0.05 mg/kg s.c. | Increased Fos-like immunoreactivity | [7] | |

| 0.5 mg/kg s.c. | Increased Fos-like immunoreactivity | [7] | |

| Prefrontal Cortex (Mesocortical) | 0.1 mg/kg | Significant increase in DA release (inverted U-shape) | [4] |

| 5 mg/kg | Increase in DA, DOPAC, and HVA overflow | [3] | |

| 0.05 mg/kg s.c. | No increase in Fos-like immunoreactivity | [7] | |

| 0.5 mg/kg s.c. | No increase in Fos-like immunoreactivity | [7] |

Table 3: Chronic Haloperidol Administration and Dopamine Dynamics

| Brain Region | Haloperidol Treatment | Basal Dopamine (DA) and Metabolite Levels | Reference |

| Nucleus Accumbens (Mesolimbic) | 0.5 mg/kg/day for 28 days | No significant change in basal DA | [1] |

| Prefrontal Cortex (Mesocortical) | 0.5 mg/kg/day for 28 days | Decreased basal DA and metabolites (DOPAC, HVA) | [1] |

| 6-day treatment | Significant reduction in DA levels vs. vehicle | [8] | |

| 14-day treatment | Significant reduction in DA levels vs. vehicle | [8] |

Table 4: Electrophysiological Effects of Haloperidol on Dopamine Neurons

| Brain Region | Haloperidol Treatment | Effect on Dopamine Neuron Activity | Reference |

| Ventral Tegmental Area (VTA) - Origin of both pathways | Acute (0.8 mg/kg) | Increased number of spontaneously active DA neurons | [9] |

| Chronic (21 days) | Dose-dependent decrease in the number of spontaneously active DA neurons | [10] | |

| Chronic | Induction of depolarization block | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for replication and further investigation.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine and its metabolites (DOPAC and HVA) in the nucleus accumbens and prefrontal cortex of awake, freely moving rats following haloperidol administration.[1][3][8]

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with guide cannulae targeting the desired brain region (nucleus accumbens or prefrontal cortex). Animals are allowed to recover for a minimum of 7 days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline dopamine levels.

-

Drug Administration: Haloperidol or vehicle is administered via intraperitoneal (i.p.) injection.

-

Post-injection Collection: Dialysate collection continues for a specified period (e.g., 3-6 hours) to monitor changes in dopamine and metabolite concentrations.

-

Sample Analysis: Samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine, DOPAC, and HVA.

In Vivo Single-Unit Electrophysiology

Objective: To record the firing activity of individual dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats in response to haloperidol.[9][10]

Methodology:

-

Anesthesia and Stereotaxic Surgery: Rats are anesthetized (e.g., with urethane or chloral hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull above the VTA.

-

Electrode Placement: A recording microelectrode is slowly lowered into the VTA.

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties: a long-duration action potential (>2.5 ms), a slow firing rate (1-10 Hz), and a bursting firing pattern.

-

Baseline Recording: Once a dopamine neuron is isolated, its baseline firing rate and pattern are recorded for a stable period.

-

Drug Administration: Haloperidol or vehicle is administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Post-drug Recording: The activity of the same neuron is recorded continuously to observe drug-induced changes in firing rate and pattern.

-

Data Analysis: Firing rates and the number of spontaneously active neurons are quantified and compared between treatment groups.

Radioligand Binding Assay for D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of haloperidol for the dopamine D2 receptor.[6]

Methodology:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone) at a fixed concentration.

-

Competitive Binding: Increasing concentrations of unlabeled haloperidol are added to the wells to compete with the radioligand for binding to the D2 receptors.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The contents of each well are rapidly filtered through glass fiber filters to separate receptor-bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of haloperidol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dopamine increase in the prefrontal cortex correlates with reversal of haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT(2A) receptor antagonism potentiates haloperidol-induced dopamine release in rat medial prefrontal cortex and inhibits that in the nucleus accumbens in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine release and metabolism in the rat frontal cortex, nucleus accumbens, and striatum: a comparison of acute clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical effects in brain of low doses of haloperidol are qualitatively similar to those of high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]